molecular formula C23H17FN2O4 B243323 5-(4-fluorophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide

5-(4-fluorophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide

Cat. No. B243323
M. Wt: 404.4 g/mol
InChI Key: SGARMIOBCLYXAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-fluorophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential as a therapeutic agent for various diseases.

Scientific Research Applications

5-(4-fluorophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide has shown promising results in preclinical studies as a potential therapeutic agent for various diseases, including autoimmune disorders, cancer, and inflammatory diseases. It has been found to inhibit the activity of several kinases, including BTK, ITK, and TXK, which are involved in the regulation of immune response and cell proliferation. 5-(4-fluorophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide has also been shown to have a synergistic effect with other drugs, such as ibrutinib, in the treatment of certain types of cancer.

Mechanism of Action

5-(4-fluorophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide inhibits the activity of several kinases, including BTK, ITK, and TXK, by binding to the ATP-binding site of these enzymes. This results in the inhibition of downstream signaling pathways, including the B-cell receptor and T-cell receptor signaling pathways, leading to the suppression of immune response and cell proliferation.
Biochemical and Physiological Effects:
5-(4-fluorophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide has been found to have a potent inhibitory effect on the activity of BTK, ITK, and TXK, leading to the suppression of immune response and cell proliferation. It has also been found to have a synergistic effect with other drugs, such as ibrutinib, in the treatment of certain types of cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of 5-(4-fluorophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide is its potent inhibitory effect on the activity of BTK, ITK, and TXK, which makes it a potential therapeutic agent for various diseases. However, one of the limitations of 5-(4-fluorophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of 5-(4-fluorophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide. One area of research is the optimization of the synthesis method to improve the yield and purity of the final product. Another area of research is the evaluation of the efficacy and safety of 5-(4-fluorophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide in clinical trials for various diseases, including autoimmune disorders, cancer, and inflammatory diseases. Additionally, further research is needed to understand the mechanism of action of 5-(4-fluorophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide and its potential for combination therapy with other drugs.

Synthesis Methods

The synthesis of 5-(4-fluorophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide involves a series of chemical reactions, including the condensation of 5-(4-fluorophenyl)-2-furoic acid with 5-aminosalicylic acid, followed by the reduction of the resulting intermediate and the coupling with 5-(2-furoylamino)-2-methylphenylboronic acid. The final product is obtained after several purification steps, including column chromatography and recrystallization.

properties

Molecular Formula

C23H17FN2O4

Molecular Weight

404.4 g/mol

IUPAC Name

5-(4-fluorophenyl)-N-[5-(furan-2-carbonylamino)-2-methylphenyl]furan-2-carboxamide

InChI

InChI=1S/C23H17FN2O4/c1-14-4-9-17(25-22(27)20-3-2-12-29-20)13-18(14)26-23(28)21-11-10-19(30-21)15-5-7-16(24)8-6-15/h2-13H,1H3,(H,25,27)(H,26,28)

InChI Key

SGARMIOBCLYXAG-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=C(O3)C4=CC=C(C=C4)F

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=C(O3)C4=CC=C(C=C4)F

Origin of Product

United States

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